molecular formula C12H15BrO B12076239 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene

Cat. No.: B12076239
M. Wt: 255.15 g/mol
InChI Key: AYFHFULKIJBBET-UHFFFAOYSA-N
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Description

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a bromine atom attached to the benzene ring, along with a prop-2-en-1-yloxy group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-(propan-2-yl)phenol with prop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Formation of substituted aromatic ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(prop-2-en-1-yloxy)-2-methylbenzene
  • 4-Bromo-1-(prop-2-en-1-yloxy)-2-ethylbenzene
  • 4-Bromo-1-(prop-2-en-1-yloxy)-2-(tert-butyl)benzene

Uniqueness

4-Bromo-1-(prop-2-en-1-yloxy)-2-(propan-2-yl)benzene is unique due to the presence of both the prop-2-en-1-yloxy group and the propan-2-yl group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-2-propan-2-yl-1-prop-2-enoxybenzene

InChI

InChI=1S/C12H15BrO/c1-4-7-14-12-6-5-10(13)8-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

AYFHFULKIJBBET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCC=C

Origin of Product

United States

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